molecular formula C39H32OP2 B1684198 Xantphos CAS No. 161265-03-8

Xantphos

Cat. No.: B1684198
CAS No.: 161265-03-8
M. Wt: 578.6 g/mol
InChI Key: CXNIUSPIQKWYAI-UHFFFAOYSA-N
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Description

Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene) is a bidentate phosphine ligand widely employed in transition metal catalysis. Its rigid xanthene backbone and flexible coordination environment enable a wide bite angle (∼108°), which enhances catalytic activity in reactions requiring large coordination spheres, such as carbonylation, cross-coupling, and cycloadditions . This compound forms stable complexes with metals like Pd, Ni, Rh, and Cu, facilitating diverse transformations, including aryl bromide carbonylation , Negishi coupling , and pyridine synthesis via Ni-catalyzed cycloaddition . Its commercial availability and adaptability to steric and electronic modifications (e.g., HN-xantphos, Nithis compound) further broaden its utility .

Preparation Methods

Xantphos is typically synthesized through a double directed lithiation of 9,9-dimethylxanthene using sec-butyllithium, followed by treatment with chlorodiphenylphosphine . The reaction conditions involve low temperatures to ensure the stability of the intermediates and the final product. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Xantphos undergoes a variety of chemical reactions, primarily due to its role as a ligand in metal-catalyzed processes. Some of the key reactions include:

Common reagents used in these reactions include palladium, rhodium, and nickel complexes, often in the presence of various solvents and under specific temperature and pressure conditions. The major products formed from these reactions are typically aldehydes, coupled products, and cycloadducts.

Mechanism of Action

The mechanism by which Xantphos exerts its effects is primarily through its role as a ligand in metal-catalyzed reactions. The wide bite angle of this compound allows for the formation of stable metal-ligand complexes, which are crucial for catalytic activity. In hydroformylation reactions, for example, this compound facilitates the coordination of the metal center to the substrate, promoting the formation of the desired product .

Comparison with Similar Compounds

Comparison with Similar Bidentate Ligands in Catalytic Reactions

Hydroformylation: Xantphos vs. Biphephos and A4N3

In Rh-catalyzed hydroformylation, this compound demonstrates distinct selectivity compared to Biphephos and A4N3. A study comparing Rh–this compound, Rh–Biphephos, and Rh–A4N3 in oleonitrile isomerization-hydroformylation revealed:

Entry Ligand Conversion (%) Linear:Branched Aldehyde Ratio
1 Biphephos 95 85:15
2 A4N3 89 78:22
3 This compound 76 70:30

Biphephos outperformed this compound in both conversion and linear selectivity due to its smaller bite angle (∼107° vs. This compound’ 108°), which optimizes substrate alignment. However, this compound excels in reactions requiring steric flexibility, such as carbonylation .

Carbonylation: this compound vs. DPEphos and dppf

In Pd-catalyzed aryl bromide carbonylation, this compound outperforms DPEphos and dppf. Under identical conditions, this compound achieved 98% conversion to methyl esters within 2 hours, while DPEphos and dppf (similar bite angles) showed negligible activity . The flexibility of this compound’ xanthene backbone allows cis-coordination in Pd-acyl intermediates, a critical factor for catalytic turnover .

Cross-Coupling: this compound vs. Monodentate Ligands

This compound accelerates reductive elimination in Pd-catalyzed amidative cross-coupling compared to monodentate ligands. Its bite angle promotes faster C–N bond formation, achieving 90% yield versus <50% for monodentate analogues . However, excessive this compound can form inactive Pd(this compound)₂ species, reducing catalytic efficiency .

Photoluminescence Quantum Yield (PLQY)

Complex PLQY (%) λₑₘ (nm)
[Cu(this compound)(6,6′-Me₂bpy)][PF₆] 37 556
[Cu(POP)(6,6′-Me₂bpy)][PF₆] 28 589
[Cu(dpephos)(Htbz)][PF₆] 15 605

This compound complexes exhibit higher PLQY and blue-shifted emission due to enhanced π-stacking and rigid coordination, which minimize non-radiative decay .

Electrochemical Stability

Oxidation potentials (E₁/₂ₒₓ) for this compound complexes increase with steric bulk:

  • [Cu(this compound)(bpy)][PF₆]: +0.76 V
  • [Cu(this compound)(6-Mebpy)][PF₆]: +0.85 V
  • [Cu(this compound)(6,6′-Me₂bpy)][PF₆]: +0.96 V

This trend contrasts with dpephos complexes, where Cu participation in frontier orbitals is more pronounced (37% vs. 6% for this compound), affecting charge-transfer dynamics .

Specialized this compound Derivatives

HN-Xantphos vs. This compound

HN-xantphos (N–H functionalized) shows weaker emission in solution due to ligand redistribution but matches this compound’ solid-state PLQY (e.g., 37% for [Cu(HN-xantphos)(6,6′-Me₂bpy)][PF₆]). However, its instability in polar solvents limits applications .

Nithis compound vs. This compound

Nithis compound, featuring a deprotonatable NH group, enables room-temperature Pd-catalyzed cross-couplings (91% yield with aryl chlorides), whereas this compound fails (0% yield). The NH group facilitates oxidative addition via heterobimetallic Pd–Ni interactions .

Critical Analysis and Key Trends

  • Bite Angle and Flexibility : this compound’ wide, adjustable bite angle (108–120°) is pivotal in carbonylation and cycloadditions, outperforming rigid ligands like dppf .
  • Steric Effects : Substituents on ancillary ligands (e.g., 6,6′-Me₂bpy) enhance PLQY in Cu complexes by reducing excited-state distortion .
  • Ligand Synergy : In Pd-catalyzed desaturation, this compound requires Cy-JohnPhos for optimal activity, highlighting the need for complementary ligands in complex mechanisms .

Biological Activity

Xantphos, a bidentate phosphine ligand, is recognized for its significant role in catalysis and biological activity. This article explores the biological implications of this compound, focusing on its mechanisms, applications, and case studies that highlight its effectiveness in various chemical reactions.

Overview of this compound

This compound, also known as 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene, is a versatile ligand used primarily in palladium-catalyzed reactions. Its unique structure allows it to stabilize metal centers, facilitating various catalytic processes. The ligand's biological activity is increasingly being studied for its potential therapeutic applications.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to form stable complexes with metal catalysts, which in turn influence biological pathways. Some key mechanisms include:

  • Catalytic Activity : this compound enhances the efficiency of palladium complexes in carbonylation reactions, which are crucial for synthesizing biologically active compounds .
  • Metal Coordination : The ligand's ability to coordinate with metals like palladium and rhodium allows it to participate in various organic transformations that can lead to biologically relevant products .
  • Electrophilic Activation : this compound can activate electrophiles through its coordination with metal centers, making it essential in processes like allylic alkylation .

Case Study 1: Allylic Alkylation

A study investigated the role of this compound in the allylic alkylation of α-amino esters. The research demonstrated that the presence of this compound significantly increased the yield of α-quaternary α-amino esters by stabilizing the dirhodium complex involved in the reaction. Without this compound, the reaction stalled at an intermediate stage .

Case Study 2: Carbonylation Reactions

Research highlighted that the [PdCl2(this compound)] complex exhibited high catalytic activity for the methoxycarbonylation of iodobenzene. The optimized conditions led to turnover frequencies (TOFs) exceeding 300,000 h1^{-1}, showcasing this compound's effectiveness in facilitating carbonylation reactions at low concentrations .

Data Table: Comparison of Catalytic Activities

Reaction TypeCatalyst UsedTOF (h1^{-1})Yield (%)
Allylic AlkylationRh/Xantphos-High
MethoxycarbonylationPdCl2(this compound)>300,000High
Coupling ReactionsPd/Xantphos-Moderate

Q & A

Basic Research Questions

Q. What structural features make Xantphos effective in transition metal catalysis?

this compound features a rigid xanthene backbone with two diphenylphosphine groups, creating a wide natural bite angle (~108°). This geometry stabilizes metal centers (e.g., Pd, Ru, Ni) by reducing steric strain during catalytic cycles, while the electron-rich phosphine groups enhance oxidative addition and transmetalation steps. The backbone’s rigidity also prevents ligand dissociation, maintaining catalytic integrity under harsh conditions .

Q. What are the historical milestones and key catalytic applications of this compound?

this compound was first synthesized in 1986 by Denis P. Curran and gained prominence in Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations). Its broad applicability extends to Ru-catalyzed alcohol amination and Ni-mediated alkyne cycloadditions. These reactions benefit from this compound’s ability to stabilize low-coordinate metal intermediates, enabling high turnover numbers (TONs) and chemoselectivity .

Q. How does this compound compare to other bidentate phosphine ligands in cross-coupling reactions?

this compound outperforms monodentate ligands (e.g., PPh₃) and narrower bite-angle ligands (e.g., DPPF) in reactions requiring steric and electronic stabilization. For example, in Pd-catalyzed C–N coupling, this compound’s wide bite angle accelerates reductive elimination by 10–100× compared to BINAP, as shown in kinetic studies using ³¹P NMR and reaction calorimetry .

Advanced Research Questions

Q. How does this compound exhibit fluxional behavior in Ru-catalyzed systems?

In RuHCl(CO)(PPh₃)(this compound) complexes, VT-NMR studies reveal temperature-dependent fluxionality of the xanthene backbone. The energy barrier for conformational "flipping" is ~55.8 kJ/mol (ΔS ≈ -46.1 J/mol·K), indicating minimal entropy change and no ligand dissociation. This dynamic behavior enables adaptive coordination during catalytic alcohol amination, as demonstrated by crystallographic and kinetic data .

Q. Why does excess this compound suppress activity in Pd-catalyzed C–N bond formation?

At high ligand-to-Pd ratios (>1.5:1), this compound forms the bis-ligated Pd(this compound)₂ species, which exhibits low catalytic activity due to slow dissociation kinetics (koff ~10⁻⁴ s⁻¹). This inertness was confirmed via magnetometry transfer experiments and comparative studies with soluble analogs (e.g., 4,7-di-tert-butyl this compound). The equilibrium between active (this compound)Pd⁰ and inactive Pd(this compound)₂ governs reaction rates .

Q. What role does this compound play in binuclear Pd(I) catalysis for hydroformylation?

In Pd(I)–Pd(I) systems, this compound facilitates a binuclear rate-limiting step involving Pd-acyl and Pd-hydride intermediates. Job plot analyses (molar ratio studies) and kinetic isotope effects (KIE = 2.1) confirm a 2:1 Pd:this compound stoichiometry in the active species. Excess iodide (2–4 eq.) optimizes activity by stabilizing the Pd-hydride intermediate, while deviations reduce turnover frequencies by >50% .

Q. How can this compound derivatives enable mechanistic tracking via mass spectrometry?

Disulfonated this compound (dianionic) serves as a charged tag for real-time ESI-MS analysis. This modification allows detection of transient intermediates (e.g., Cu–this compound adducts) and metal-transfer events (e.g., Cu→Pd) in cross-coupling reactions. The method has quantified ligand exchange rates (kex ~10³ M⁻¹s⁻¹) and identified off-cycle species in Ni-catalyzed systems .

Q. What computational insights explain this compound’s regioselectivity in hydroformylation?

ONIOM hybrid calculations show that this compound’s wide bite angle in Rh complexes promotes diequatorial coordination of CO ligands, favoring linear aldehyde formation (n:iso = 42:1). Transition-state modeling aligns with experimental regioselectivity (n-nonanal:iso-nonanal = 52:1) but underestimates activation barriers by ~5 kcal/mol, highlighting challenges in modeling π-backbonding effects .

Properties

IUPAC Name

(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H32OP2/c1-39(2)33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)40-38-34(39)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32/h3-28H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXNIUSPIQKWYAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H32OP2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20348350
Record name Xantphos
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

578.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161265-03-8
Record name 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine]
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Record name Xantphos
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Record name Xantphos
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Record name Phosphine, 1,1'-(9,9-dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenyl
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Record name XANTPHOS
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Retrosynthesis Analysis

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